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Compound of Interest

Compound Name: Azasetron hydrochloride

Cat. No.: B137335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Azasetron hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist widely

utilized as an antiemetic, particularly in the management of nausea and vomiting induced by

chemotherapy and radiotherapy. This technical guide provides an in-depth overview of the core

chemical properties and structural features of Azasetron hydrochloride. It includes a detailed

summary of its physicochemical characteristics, spectroscopic data, and a description of its

mechanism of action at the molecular level. This document is intended to serve as a

comprehensive resource for researchers, scientists, and professionals involved in drug

development and medicinal chemistry.

Chemical Properties
The chemical and physical properties of Azasetron hydrochloride are summarized in the

table below, providing a consolidated view of its key characteristics.
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Property Value Reference(s)

Molecular Formula C₁₇H₂₀ClN₃O₃ · HCl [1][2]

Molecular Weight 386.3 g/mol [2]

Appearance White crystalline solid

Melting Point 301-303 °C

Solubility Soluble in water

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-

yl)-6-chloro-4-methyl-3-oxo-

1,4-benzoxazine-8-

carboxamide;hydrochloride

[2]

CAS Number 123040-16-4 [2]

SMILES

CN1C(=O)COC2=C(C=C(C=C

21)Cl)C(=O)NC3CN4CCC3CC

4.Cl

[2]

Chemical Structure
Azasetron hydrochloride possesses a complex heterocyclic structure, which is fundamental

to its pharmacological activity. The molecule consists of a benzoxazine core linked to an

azabicyclo[2.2.2]octane moiety via an amide bond.

Caption: Chemical structure of Azasetron hydrochloride.

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Azasetron hydrochloride
are crucial for reproducibility and further research. While specific proprietary methods may not

be publicly available, the following sections outline generalized procedures based on

established chemical principles and available literature.

Synthesis of Azasetron Hydrochloride
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The synthesis of Azasetron hydrochloride is a multi-step process. While a detailed, publicly

available protocol is scarce, Chinese patents (CN101786963 and CN104557906) describe its

synthesis. A general conceptual workflow is presented below.[3]

Starting Materials
(e.g., substituted benzoxazine precursor and azabicyclooctane derivative)

Condensation Reaction

Purification of Azasetron Base

Salt Formation

Azasetron Hydrochloride

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of Azasetron hydrochloride.

General Procedure: A typical synthesis would involve the coupling of a suitable activated

derivative of 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid with 3-

aminoquinuclidine. The resulting Azasetron base is then purified, often by column

chromatography or recrystallization. Finally, the base is treated with hydrochloric acid in a

suitable solvent (e.g., ethanol or isopropanol) to yield Azasetron hydrochloride, which is then

isolated by filtration and dried.

Analytical Methods
Objective: To confirm the chemical structure and purity of Azasetron hydrochloride.
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Methodology:

Sample Preparation: A small amount of Azasetron hydrochloride (typically 5-10 mg for ¹H

NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in

a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse sequence is typically used.

Acquisition Parameters: Key parameters include a sufficient number of scans to achieve a

good signal-to-noise ratio, a spectral width covering the expected chemical shift range of

protons, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence is commonly employed to simplify

the spectrum.

Acquisition Parameters: A larger number of scans is required due to the lower natural

abundance and sensitivity of the ¹³C nucleus. The spectral width should encompass the

chemical shift range of all carbon atoms in the molecule.

Objective: To identify the functional groups present in the Azasetron hydrochloride molecule.

Methodology:

Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet. A

small amount of the finely ground sample is mixed with dry KBr powder and pressed into a

thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used

with the solid sample directly.[4][5]

Instrumentation: A Fourier-transform infrared spectrometer.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400

cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal is recorded first
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and automatically subtracted from the sample spectrum.

Objective: To determine the molecular weight and fragmentation pattern of Azasetron
hydrochloride, further confirming its structure.

Methodology:

Ionization Method: Electrospray ionization (ESI) is a common technique for molecules like

Azasetron hydrochloride, as it is a soft ionization method that typically produces the

protonated molecular ion [M+H]⁺.[6][7]

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight

(TOF), or ion trap.

Data Acquisition:

Full Scan MS: The instrument is set to scan a wide mass-to-charge (m/z) range to detect

the molecular ion.

Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and

fragmented by collision-induced dissociation (CID). The resulting fragment ions are then

analyzed to elucidate the structure.[6][7]

Mechanism of Action: 5-HT3 Receptor Antagonism
Azasetron hydrochloride exerts its antiemetic effects by selectively and competitively

blocking serotonin (5-hydroxytryptamine; 5-HT) at 5-HT3 receptors.[8] These receptors are

ligand-gated ion channels located on peripheral vagal nerve terminals in the gastrointestinal

tract and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem.[9][10]

Chemotherapeutic agents and radiation can cause damage to enterochromaffin cells in the gut,

leading to a significant release of serotonin. This released serotonin then binds to 5-HT3

receptors on vagal afferent nerves, initiating an upward signaling cascade to the vomiting

center in the brain. Azasetron hydrochloride, by occupying the 5-HT3 receptors, prevents

serotonin from binding and thereby blocks the initiation of this emetic signal.
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Caption: Signaling pathway of emesis and the inhibitory action of Azasetron hydrochloride.

Conclusion
Azasetron hydrochloride is a well-characterized 5-HT3 receptor antagonist with a defined

chemical structure and a clear mechanism of action. This guide has provided a comprehensive

overview of its chemical properties, structural details, and the analytical methodologies used for

its characterization. A thorough understanding of these fundamental aspects is essential for its

effective use in research and clinical applications, as well as for the development of new and

improved antiemetic therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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